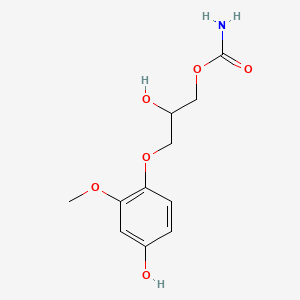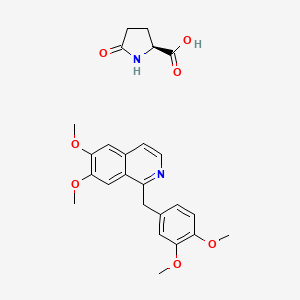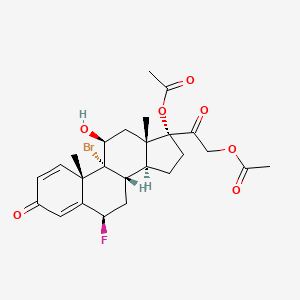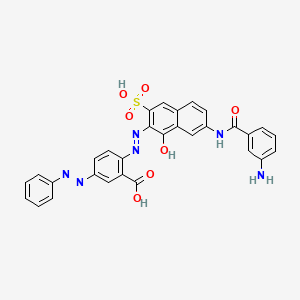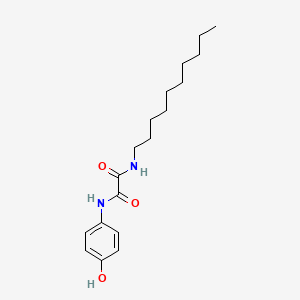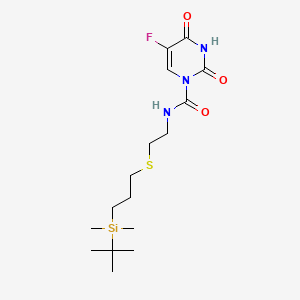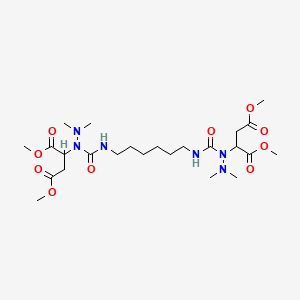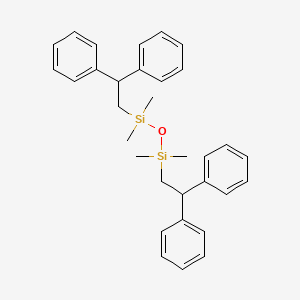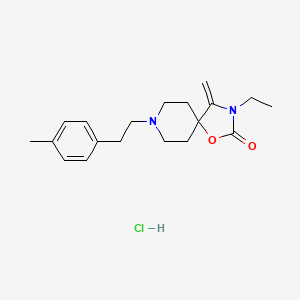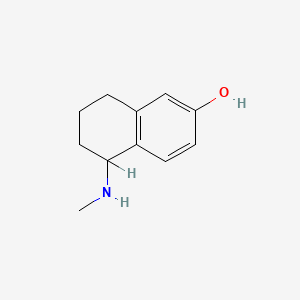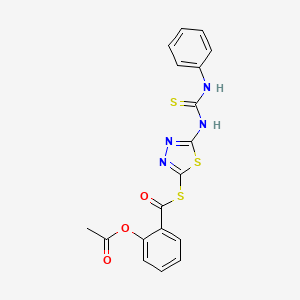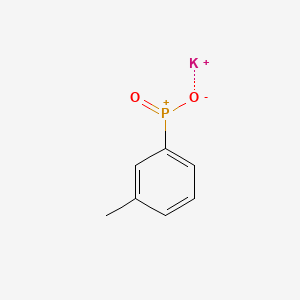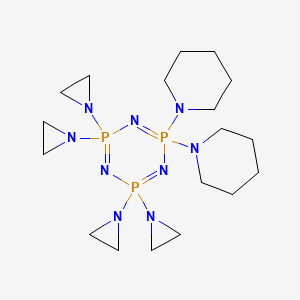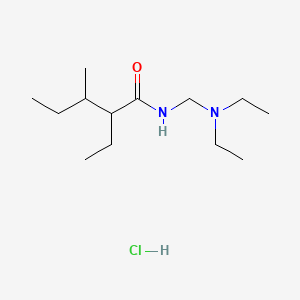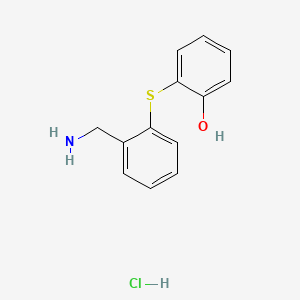
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is an organic compound that features a phenol group substituted with a thioether and an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile, such as nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted phenols.
科学研究应用
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the thioether and aminomethyl groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Phenol, 2-((2-(aminomethyl)phenyl)thio)-: Lacks the hydrochloride salt form.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, sulfate: Contains a sulfate group instead of a hydrochloride group.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
127906-49-4 |
|---|---|
分子式 |
C13H14ClNOS |
分子量 |
267.77 g/mol |
IUPAC 名称 |
2-[2-(aminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C13H13NOS.ClH/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15;/h1-8,15H,9,14H2;1H |
InChI 键 |
DWBJDYCTRIEKMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


